molecular formula C19H14ClN3O B5004892 3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide

3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide

Cat. No.: B5004892
M. Wt: 335.8 g/mol
InChI Key: BVHXJXQDOFAUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide is a useful research compound. Its molecular formula is C19H14ClN3O and its molecular weight is 335.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.0825398 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(4-phenyldiazenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c20-15-6-4-5-14(13-15)19(24)21-16-9-11-18(12-10-16)23-22-17-7-2-1-3-8-17/h1-13H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHXJXQDOFAUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501037825
Record name Benzamide, 3-chloro-N-[4-[(1E)-2-phenyldiazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501037825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1164544-60-8
Record name Benzamide, 3-chloro-N-[4-[(1E)-2-phenyldiazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501037825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of 3 Chloro N 4 Phenyldiazenyl Phenyl Benzamide Research

While specific research focusing exclusively on 3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide is not extensively documented in publicly available literature, a comprehensive understanding of its potential significance can be derived from the broader fields of azo compound chemistry and benzamide (B126) derivatives.

This compound is structurally characterized by two key functional groups: an azo group (-N=N-) and a benzamide moiety. This unique combination places it at the crossroads of two well-established areas of chemical research.

Azo Compounds: These are organic compounds bearing the functional group R-N=N-R', in which R and R' are usually aryl groups. The azo group creates an extended conjugated system, which is responsible for the vibrant colors of many of these compounds. psiberg.comjchemrev.com Consequently, azo compounds are the most widely used class of synthetic dyes in various industries, including textiles, printing, and food coloring. isnra.netdyespigments.net The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778). psiberg.com Beyond their use as colorants, azo compounds have been investigated for a range of applications in fields such as medicine, materials science, and analytical chemistry. isnra.netjchemrev.comresearchgate.net

Benzamide Derivatives: Benzamide is an organic compound with the formula C₆H₅CONH₂. walshmedicalmedia.com Its derivatives are a diverse group of molecules that exhibit a wide array of pharmacological activities. walshmedicalmedia.comnanobioletters.com The benzamide scaffold is a common feature in many pharmaceutical drugs and is known to be a useful building block in organic synthesis. mdpi.com Researchers have explored benzamide analogues for their potential as antimicrobial, analgesic, anti-inflammatory, and anticancer agents. walshmedicalmedia.comnanobioletters.com The biological activity of these compounds can be finely tuned by introducing different substituents onto the aromatic ring or the amide nitrogen. walshmedicalmedia.com

The presence of both the azo and benzamide functionalities in this compound suggests the potential for a synergistic combination of their respective properties, making it a molecule of significant academic interest.

Chromophoric Properties: The presence of the phenyldiazenyl (azo) group linked to a phenyl ring suggests that the compound is likely colored. Research would aim to characterize its absorption spectrum and understand how the chloro and benzamide substituents modulate its color. The extended π-system created by the azo linkage is a primary determinant of the color of azo compounds. psiberg.comjchemrev.com

Molecular Geometry and Supramolecular Interactions: The spatial arrangement of the two aromatic rings connected by the amide and azo linkages is of fundamental interest. Studies on similar structures, such as 3-chloro-N-phenylbenzamide, have revealed details about their crystal structures, including the dihedral angles between the aromatic rings and the nature of intermolecular hydrogen bonding. nih.govnih.gov Understanding these features in this compound would provide insights into its solid-state properties and potential for forming specific crystal lattices.

Potential Biological Activity: Given the well-documented pharmacological activities of both azo compounds and benzamide derivatives, this hybrid molecule is a candidate for biological screening. isnra.netwalshmedicalmedia.com The benzamide moiety is a known pharmacophore, while azo compounds have been explored for various therapeutic applications. walshmedicalmedia.comresearchgate.net Research would focus on evaluating its potential antimicrobial, anticancer, or other biological effects.

Table 1: Key Structural Features and Corresponding Research Interests

Structural FeatureResearch Interest
Azo Group (-N=N-)Color properties, photophysical behavior, potential for use in dyes and pigments.
Benzamide MoietyPharmacological activity, potential for drug development, supramolecular chemistry.
Chloro SubstituentInfluence on electronic properties, reactivity, and biological activity.
Phenyl RingsContribution to the conjugated system, potential for π-π stacking interactions.

The scientific journey leading to the synthesis and study of complex molecules like this compound is built upon a rich history of discoveries in dye chemistry and medicinal chemistry.

The history of synthetic dyes began in 1856 with William Henry Perkin's synthesis of Mauveine. psiberg.com The discovery of the diazotization reaction by Peter Griess in 1858 was a pivotal moment, paving the way for the development of the vast family of azo dyes. nih.gov The first azo dye, aniline yellow, was prepared in 1861. The late 19th century saw a rapid expansion in the synthesis and application of azo dyes, with the introduction of compounds like Congo red, the first direct dye for cotton, in 1884. dyespigments.netbritannica.com

The study of benzamide and its derivatives has a similarly long history in medicinal chemistry. The amide functional group is a fundamental component of many biologically active molecules. nanobioletters.commdpi.com Over the years, countless benzamide derivatives have been synthesized and evaluated for their therapeutic potential, leading to the development of numerous drugs with diverse applications. walshmedicalmedia.comvalpo.edu For instance, some substituted benzamides have been developed as antipsychotic and antiemetic drugs.

The convergence of these two fields of research has led to the creation of hybrid molecules that incorporate both azo and benzamide functionalities. These compounds are of interest not only for their potential as novel dyes and pigments but also for their possible applications in areas such as molecular electronics and pharmacology.

Current research on azo-benzamide analogues and related compounds is vibrant and multifaceted. Scientists are actively exploring new synthetic methodologies to create novel derivatives with tailored properties. cyberleninka.ruresearchgate.netnih.gov A significant area of focus is the investigation of their biological activities. For example, some diaryl azo derivatives have been synthesized and evaluated for their anti-diabetic and antimicrobial properties. nih.gov

Despite the progress made, several questions remain unanswered, presenting exciting opportunities for future research:

Structure-Property Relationships: A deeper understanding of the precise relationships between the molecular structure of azo-benzamide analogues and their resulting properties is still needed. For instance, how do different substituents on the aromatic rings affect the color, photostability, and biological activity of these compounds?

Mechanism of Action: For analogues that exhibit biological activity, the underlying mechanisms of action are often not fully elucidated. Further studies are required to identify their molecular targets and understand how they interact with biological systems.

Advanced Applications: While the use of azo compounds as dyes is well-established, their potential in high-tech applications is an area of ongoing exploration. This includes their use in nonlinear optics, optical data storage, and as molecular switches. The incorporation of a benzamide moiety could potentially enhance these properties.

Synthesis of Complex Analogues: The development of efficient and sustainable synthetic routes to more complex and multifunctional azo-benzamide analogues remains a challenge. For example, methods for the synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide have been patented, indicating an interest in more elaborate structures. google.com

Strategic Synthetic Pathways for 3 Chloro N 4 Phenyldiazenyl Phenyl Benzamide

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide, the most logical disconnection is at the amide bond (C-N), as its formation is a reliable and well-established reaction. youtube.com This initial disconnection yields two key precursors: 3-chlorobenzoyl chloride (an activated form of 3-chlorobenzoic acid) and 4-(phenyldiazenyl)aniline, also known as 4-aminoazobenzene (B166484).

Further retrosynthetic analysis of 4-(phenyldiazenyl)aniline involves breaking the azo linkage (N=N). This leads back to aniline (B41778) and a benzenediazonium (B1195382) salt, which is itself derived from aniline. Therefore, the fundamental building blocks for the entire synthesis are aniline and 3-chlorobenzoic acid.

Table 1: Key Precursors in the Synthesis of this compound

Precursor Name Role in Synthesis Starting Material
3-Chlorobenzoyl chloride Acylating agent for amide bond formation 3-Chlorobenzoic acid
4-(Phenyldiazenyl)aniline Amine component for amide bond formation Aniline

Classical and Modern Synthetic Approaches to the Compound

The construction of this compound can be achieved through a sequence of established reactions. These methods focus on the formation of the azobenzene (B91143) core, followed by the creation of the amide linkage.

The synthesis of the intermediate, 4-(phenyldiazenyl)aniline, is commonly achieved through a diazo coupling reaction. mdpi.comslideshare.net This process begins with the diazotization of a primary aromatic amine, such as aniline, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. mdpi.com This salt is a weak electrophile. mdpi.com

The diazonium salt then reacts with an electron-rich aromatic compound, in this case, another molecule of aniline, in an electrophilic aromatic substitution reaction. mdpi.com This coupling reaction yields the azobenzene structure. youtube.com Initially, the reaction can lead to the formation of diazoaminobenzene, which can then be rearranged to the more stable 4-aminoazobenzene, often by warming in the presence of an acid. prepchem.comechemi.com

Once 4-(phenyldiazenyl)aniline is synthesized, the final step is the formation of the amide bond.

Classical Method: The most direct and frequently used method is the Schotten-Baumann reaction. This involves acylating 4-(phenyldiazenyl)aniline with 3-chlorobenzoyl chloride. researchgate.net The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct.

Modern Approaches: Modern synthetic chemistry offers alternative methods that can be advantageous, particularly for sensitive substrates. These often involve the use of coupling reagents to facilitate the reaction between 3-chlorobenzoic acid and 4-(phenyldiazenyl)aniline directly. ucl.ac.uk Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing for milder reaction conditions. ucl.ac.uksciepub.com However, these methods often generate stoichiometric amounts of byproducts. ucl.ac.uk

The regioselectivity of the synthesis is critical for obtaining the desired isomer.

Azo Coupling: The amino group (-NH2) of aniline is a strong activating and ortho-, para-directing group. In the diazo coupling reaction, the electrophilic diazonium salt preferentially attacks the para-position of the aniline molecule due to steric hindrance at the ortho positions. This leads to the highly regioselective formation of 4-(phenyldiazenyl)aniline.

Amide Formation: The acylation reaction is highly chemoselective. The nitrogen atom of the amino group in 4-(phenyldiazenyl)aniline is significantly more nucleophilic than the aromatic rings. Consequently, the acylation with 3-chlorobenzoyl chloride occurs exclusively at the amino group, forming the desired amide linkage without side reactions on the rings.

Optimization of Reaction Conditions, Yields, and Purity Profiles

To maximize the yield and purity of this compound, careful optimization of reaction parameters is necessary.

Table 2: Key Optimization Parameters for Synthesis

Reaction Step Parameter Typical Condition Rationale
Diazotization Temperature 0–5 °C Benzenediazonium salts are unstable at higher temperatures. mdpi.com
pH Acidic (pH 4-5 for aniline coupling) Prevents side reactions and controls the reactivity of the coupling components. stackexchange.com
Amide Formation Solvent Aprotic (e.g., Toluene, THF) Prevents reaction with the solvent and facilitates product isolation. prepchem.com

Factors such as reactant ratios, reaction time, and temperature can significantly influence the outcome. mdpi.comresearchgate.net For instance, in azo coupling, the pH of the reaction medium is crucial; slightly acidic conditions are optimal for coupling with anilines. stackexchange.com Purification of the final product is typically achieved through recrystallization from a suitable solvent, such as ethanol, or by column chromatography to ensure high purity.

Application of Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound can minimize its environmental impact.

Atom Economy: The classical Schotten-Baumann approach for amide formation generally has a good atom economy. However, methods using stoichiometric coupling reagents are less favorable as they generate significant waste. ucl.ac.uk

Safer Solvents and Reagents: There is a growing emphasis on replacing hazardous solvents and reagents. nsf.gov For example, exploring solvent-free reaction conditions or using greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ethyl lactate (B86563) can improve the sustainability of the synthesis. nsf.govresearchgate.net Boric acid has been investigated as a green catalyst for direct amidation, avoiding the need for converting carboxylic acids to more hazardous acyl chlorides. sciepub.com

Catalysis: The development of catalytic methods for both azo coupling and amide bond formation is a key goal of green chemistry. ucl.ac.uknih.gov While traditional azo coupling is not catalytic, research into alternative catalytic C-N bond-forming reactions is ongoing. mdpi.com Enzymatic methods for amide synthesis are also being explored as a highly specific and environmentally benign alternative. nih.gov

Synthesis of Structurally Related Analogues for Comparative Studies

The synthesis of structurally related analogues of this compound is crucial for establishing structure-activity relationships (SAR) and for comparative biological studies. These analogues typically involve modifications of the benzoyl, aniline, or phenyldiazenyl moieties of the parent compound. The general synthetic strategies often involve the acylation of an appropriate amino-azo compound with a substituted benzoyl chloride or the coupling of a substituted aniline with a substituted benzoic acid.

A common approach to synthesizing N-substituted benzamide (B126) derivatives involves the reaction of an acyl chloride with an aniline derivative. For instance, the synthesis of N-(4-aminophenyl)-substituted benzamides can be achieved by reacting a substituted benzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with p-nitroaniline, followed by the reduction of the nitro group to an amine, for example, through catalytic hydrogenation. researchgate.net

Another versatile method for creating analogues is the condensation of an amine with a carboxylic acid, often facilitated by a coupling agent. For example, the synthesis of N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide involves the reaction of 3-(chloro-4-(4´-chlorophenoxy)aminobenzene with 3,5-diiodosalicylic acid in the presence of phosphorus trichloride. nih.gov

Variations in the substituents on the phenyl rings can be introduced to study their effects on the compound's properties. For example, analogues with different halogen substitutions or other functional groups on either the benzoyl or the aniline ring can be prepared. The synthesis of 4-Chloro-N-(3-chlorophenyl)benzamide and 3-Chloro-N-(phenyl)benzamide are examples of such analogues where the substitution pattern is varied. nih.govnih.gov

Furthermore, more complex heterocyclic systems can be incorporated into the benzamide scaffold. For example, N-{5-(4-Methylphenyl)diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives are synthesized by condensing 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1, 3-thiazole with an appropriate substituted aromatic acid chloride in dry pyridine. scielo.br This approach allows for the introduction of a thiazole (B1198619) ring, which can significantly alter the biological activity of the resulting molecule.

The synthesis of these analogues allows for a systematic investigation of how different structural features influence the compound's chemical and biological characteristics. The characterization of these newly synthesized compounds is typically performed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry, along with elemental analysis to confirm their structure and purity. scielo.brmdpi.com

The following table summarizes the synthesis of some structurally related benzamide analogues, highlighting the reactants and general synthetic approach.

AnalogueReactant 1Reactant 2General Synthetic Approach
N-{5-(4-Methylphenyl)diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1, 3-thiazoleSubstituted aromatic acid chlorideCondensation in dry pyridine
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide3-(chloro-4-(4´-chlorophenoxy)aminobenzene3,5-diiodosalicylic acidReaction in the presence of phosphorus trichloride
N-(4-aminophenyl)-substituted benzamidesSubstituted benzoyl chloridep-nitroaniline (followed by reduction)Acylation followed by nitro group reduction
4-Chloro-N-(3-chlorophenyl)benzamide4-chlorobenzoyl chloride3-chloroanilineAcylation
3-Chloro-N-phenylbenzamide3-chlorobenzoyl chlorideanilineAcylation

Advanced Spectroscopic and Crystallographic Elucidation of 3 Chloro N 4 Phenyldiazenyl Phenyl Benzamide Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and correlations from various NMR experiments, an unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of 3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide is anticipated to display a series of signals in the aromatic region (typically δ 7.0-8.5 ppm) and a characteristic downfield signal for the amide proton. The signals can be assigned based on their chemical environment, multiplicity, and coupling constants, by dissecting the molecule into its three primary aromatic systems: the 3-chlorobenzoyl ring (Ring A), the central N-substituted phenyl ring (Ring B), and the terminal phenyl ring of the azo group (Ring C).

The amide proton (N-H) is expected to appear as a broad singlet at a high chemical shift (δ > 10 ppm) due to hydrogen bonding and the deshielding effect of the adjacent carbonyl group. The protons on Ring A would exhibit a pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The proton at the C2 position, being ortho to both the carbonyl and chloro groups, would be the most deshielded. The protons on Ring B, a 1,4-disubstituted system, are expected to appear as two distinct doublets, integrating to two protons each, with a typical ortho-coupling constant (J ≈ 8-9 Hz). The protons on Ring C, part of a monosubstituted benzene ring, will show signals corresponding to ortho, meta, and para positions relative to the azo group.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H (amide)> 10.0s (broad)-
H-2 (Ring A)~8.0t~1.8
H-4 (Ring A)~7.9ddd~7.8, 1.8, 1.1
H-5 (Ring A)~7.5t~7.8
H-6 (Ring A)~7.9ddd~7.8, 1.8, 1.1
H-2', H-6' (Ring B)~7.8d~8.8
H-3', H-5' (Ring B)~7.9d~8.8
H-2'', H-6'' (Ring C)~7.9m-
H-3'', H-5'' (Ring C)~7.5m-
H-4'' (Ring C)~7.5m-

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the amide is expected to be the most downfield signal, typically appearing around δ 165 ppm. The carbon atoms directly bonded to electronegative atoms like chlorine and nitrogen will also have characteristic chemical shifts. The remaining aromatic carbons will resonate in the δ 120-150 ppm range. The symmetry of the 1,4-disubstituted Ring B would result in fewer signals than the number of carbons, as pairs of carbons are chemically equivalent.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (amide)~165
C-Cl (Ring A)~135
Aromatic C-N (Ring B)~145
Aromatic C-N=N (Ring B)~148
Aromatic C-N=N (Ring C)~153
Quaternary Carbons (Aromatic)130 - 153
Tertiary Carbons (Aromatic CH)120 - 130

Note: Predicted values are based on analogous structures and may vary. rsc.orgresearchgate.netresearchgate.net

To confirm the assignments from 1D NMR, a series of 2D NMR experiments would be essential. diva-portal.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within each aromatic ring. For example, strong cross-peaks would be observed between adjacent protons on Ring A (H-4, H-5, H-6) and within the spin systems of Rings B and C.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include the amide proton (N-H) to the carbonyl carbon (C=O) and the carbons of Ring B (C-1' and C-2'/6'). Protons on Ring A (H-2, H-6) would show correlations to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations and would be useful in determining the preferred conformation around the amide bond and the azo linkage.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its molecular formula. For this compound (C₁₉H₁₄ClN₃O), the theoretical exact mass can be calculated.

Upon ionization, typically by electron impact (EI) or electrospray (ESI), the molecular ion will undergo fragmentation. The fragmentation pattern provides valuable structural information. A plausible pathway for this molecule would involve initial cleavages at the weakest bonds, primarily the amide C-N bond and the C-N/N-N bonds of the azo linkage.

Expected Fragmentation Pathway:

Amide Bond Cleavage: A primary fragmentation would be the cleavage of the amide bond, leading to two major fragments: the 3-chlorobenzoyl cation and the [4-(phenyldiazenyl)phenyl]amine radical cation. researchgate.net

Azo Group Fragmentation: The azo linkage can fragment, leading to the formation of a phenyl cation and other related ions.

Further Fragmentation: The initial fragments can undergo further decomposition. For instance, the 3-chlorobenzoyl cation can lose carbon monoxide (CO) to form a 3-chlorophenyl cation.

Analysis of these fragments by tandem MS/MS experiments would help to piece together the structure of the parent molecule. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques used to identify functional groups within a molecule by probing their characteristic vibrational frequencies.

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amide N-HStretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Amide C=O (Amide I)Stretching1650 - 1680
Aromatic C=CStretching1450 - 1600
Azo N=NStretching1400 - 1460
Amide N-H bend (Amide II)Bending1510 - 1550
C-NStretching1200 - 1350
C-ClStretching600 - 800

The presence of a strong absorption band around 1660 cm⁻¹ would confirm the amide carbonyl group. scienceworldjournal.org The N=N stretching vibration is often weak in IR but may be more prominent in the Raman spectrum; its characteristic band is expected in the 1400-1460 cm⁻¹ region. scienceworldjournal.orgnanobioletters.com The N-H stretching of the secondary amide would appear as a sharp peak in the region of 3300-3500 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The this compound molecule contains extensive conjugation, with the azo group acting as a primary chromophore.

The spectrum is expected to show two main characteristic absorption bands:

A high-intensity band at a shorter wavelength (λ_max ≈ 320-350 nm), which is attributed to the π→π* transition of the conjugated azo-aromatic system. academie-sciences.fr

A lower-intensity band at a longer wavelength (λ_max ≈ 430-450 nm), corresponding to the formally forbidden n→π* transition of the lone pair of electrons on the nitrogen atoms of the azo group. rsc.org

The exact position and intensity of these bands can be influenced by the solvent polarity and the substituents on the aromatic rings. The presence of the chloro and benzamide (B126) groups can cause slight shifts (hypsochromic or bathochromic) in the absorption maxima compared to unsubstituted azobenzene (B91143). nih.gov The extensive π-system is responsible for the compound's color, a characteristic feature of many azo dyes.

Despite a comprehensive search for crystallographic data for the specific compound This compound , no single-crystal X-ray diffraction studies, Crystallographic Information Files (CIFs), or related structural data appear to be available in the public scientific literature.

The successful elucidation and detailed discussion of crystal packing, intermolecular interactions, and conformational analysis as requested are critically dependent on the availability of experimental single-crystal X-ray diffraction data. Without this foundational information, a scientifically accurate and detailed article on the solid-state structure of this specific molecule cannot be generated.

Therefore, the content for the following sections cannot be provided:

Computational and Quantum Chemical Investigations of 3 Chloro N 4 Phenyldiazenyl Phenyl Benzamide

Electronic Structure Calculations (Density Functional Theory, Ab Initio Methods)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are powerful tools for this purpose. For a molecule like 3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide, DFT, particularly with functionals like B3LYP, is often employed due to its balance of computational cost and accuracy in describing electronic properties.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyldiazenylphenyl moiety, while the LUMO would likely be distributed across the benzamide (B126) portion, particularly the carbonyl group and the chloro-substituted ring.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for this compound (Theoretical)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.3
Energy Gap (ΔE)4.2

Note: The values in this table are hypothetical and serve as representative examples based on similar compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the electron density surface.

For this compound, the MEP map would likely show negative potential (typically colored red) around the oxygen atom of the carbonyl group and the nitrogen atoms of the azo group, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amide group and the aromatic rings, suggesting susceptibility to nucleophilic attack.

Conformational Analysis and Energy Landscapes of the Compound

The three-dimensional structure of a molecule dictates its physical and biological properties. Conformational analysis involves identifying the stable conformers (isomers that can be interconverted by rotation around single bonds) and determining their relative energies. This creates an energy landscape that reveals the most probable shapes the molecule will adopt.

For this compound, rotations around the amide bond and the bonds connecting the phenyl rings to the azo and amide groups would be of primary interest. The analysis would likely reveal that a planar or near-planar conformation is energetically favorable to maximize π-conjugation across the molecule. The presence of the chloro-substituent may introduce some steric hindrance, leading to slight twisting of the benzoyl ring.

Prediction of Spectroscopic Properties (NMR chemical shifts, UV-Vis absorption maxima, IR vibrational modes)

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data for structure validation.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts, typically using the GIAO (Gauge-Including Atomic Orbital) method within DFT, can aid in the assignment of experimental spectra.

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and corresponding absorption wavelengths in the UV-Vis spectrum. For this azo-containing compound, characteristic n→π* and π→π* transitions are expected.

IR Vibrational Modes: Calculation of the vibrational frequencies can help in the interpretation of the experimental IR spectrum. Key vibrational modes for this molecule would include the N-H stretch, C=O stretch of the amide, and the N=N stretch of the azo group.

Table 2: Predicted Spectroscopic Data for this compound (Theoretical)

Spectroscopic TechniquePredicted Value
1H NMR (amide N-H)δ 8.5-9.5 ppm
13C NMR (C=O)δ 165-170 ppm
UV-Vis λmax (π→π*)~350 nm
IR ν(C=O)~1660 cm-1
IR ν(N=N)~1450 cm-1

Note: These are representative values based on known data for similar functional groups.

Molecular Dynamics Simulations for Solution Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its interactions with solvent molecules. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can study how the solvent affects its conformation and properties.

For this compound, MD simulations could reveal the formation of hydrogen bonds between the amide group and protic solvents. The simulations would also illustrate the flexibility of the molecule in solution and how solvent affects the rotational barriers between different conformers.

Theoretical Evaluation of Photochemical Isomerization Pathways (E/Z Isomerism of Azo Group)

The azo group (-N=N-) is known to undergo photochemical E/Z (trans/cis) isomerization upon irradiation with light of a suitable wavelength. Computational chemistry can be used to explore the potential energy surfaces of the ground and excited states to understand the mechanism of this isomerization.

Calculations would focus on identifying the transition states for the isomerization process, both through rotation and inversion mechanisms. The energy barriers for these pathways would be determined, providing insights into the efficiency and kinetics of the photoisomerization. This is particularly relevant for applications in molecular switches and photosensitive materials.

Chemical Reactivity and Derivatization Strategies for 3 Chloro N 4 Phenyldiazenyl Phenyl Benzamide Analogues

Modifications at the Benzamide (B126) Moiety and Substituent Effects on Reactivity

The benzamide moiety, characterized by the amide linkage between a substituted benzoyl group and an aniline (B41778) derivative, is a cornerstone of the molecule's chemical identity. The reactivity of this group is significantly influenced by the electronic nature of its substituents. The presence of a chlorine atom at the meta-position of the benzoyl ring in 3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide imparts specific electronic effects that modulate the reactivity of the amide bond.

The chlorine atom, being an electron-withdrawing group through induction, increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity can facilitate nucleophilic acyl substitution reactions, a common pathway for the derivatization of amides. However, the amide bond itself is relatively stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group.

Further modifications to the benzamide ring can be strategically employed to alter the molecule's properties. The introduction of electron-donating groups, such as alkoxy or amino groups, would be expected to decrease the reactivity of the carbonyl carbon towards nucleophiles. Conversely, the addition of stronger electron-withdrawing groups, like a nitro group, would further enhance its electrophilic character. The position of these substituents is also critical; for instance, a substituent at the para-position would exert a more pronounced resonance effect compared to one at the meta-position.

Studies on related N-phenylbenzamide derivatives have shown that the nature and position of substituents on both the benzoyl and the aniline rings can influence properties such as hydrogen bonding capabilities and crystal packing, which in turn affect the bulk properties of the material.

Modifications at the Azobenzene (B91143) Moiety and Influence on Photophysical Properties

The azobenzene moiety is the photoactive heart of this compound, responsible for its characteristic light-responsive behavior. The photophysical properties of azobenzenes, including their absorption spectra and photoisomerization capabilities, are exquisitely sensitive to the electronic nature of the substituents on the phenyl rings.

The unsubstituted azobenzene typically exhibits two characteristic absorption bands in the UV-visible spectrum: a strong π-π* transition around 320 nm and a weaker, formally forbidden n-π* transition in the visible region, near 440 nm. The substitution pattern on the azobenzene core in the target molecule, with the 3-chlorobenzamido group at the 4-position of one phenyl ring, classifies it as a "push-pull" type azobenzene, albeit with a relatively weak push-pull character.

Strategic modifications to the azobenzene moiety can be used to tune its photophysical properties. For example, introducing strong electron-donating groups (e.g., -N(CH₃)₂, -OCH₃) on one ring and electron-withdrawing groups (e.g., -NO₂, -CN) on the other can significantly red-shift the absorption bands. This is due to the decreased energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Such "push-pull" systems often exhibit overlapping n-π* and π-π* transitions, which can influence their photoisomerization behavior.

The following table summarizes the expected effects of various substituents on the absorption maxima of azobenzene derivatives, based on general principles of substituent effects on aromatic systems.

Substituent PositionSubstituent TypeExpected Effect on λmax (π-π)Expected Effect on λmax (n-π)
Para (to azo group)Electron-donatingRed-shift (bathochromic)Blue-shift (hypsochromic)
Para (to azo group)Electron-withdrawingRed-shift (bathochromic)Red-shift (bathochromic)
Ortho (to azo group)Bulky groupsMay cause steric hindrance, affecting planarity and spectraMay be less affected
Meta (to azo group)Electron-donating/withdrawingGenerally weaker effects than para substitutionGenerally weaker effects than para substitution

Photochemical Reactivity, Kinetics, and Quantum Yields of Isomerization

The hallmark of azobenzene derivatives is their ability to undergo reversible photoisomerization between the thermally stable trans (E) isomer and the metastable cis (Z) isomer. This process is initiated by the absorption of light of an appropriate wavelength. The trans-to-cis isomerization is typically induced by UV light corresponding to the π-π* transition, while the reverse cis-to-trans isomerization can be triggered by visible light (n-π* transition) or occur thermally in the dark.

The kinetics of the thermal back-isomerization (cis to trans) is a crucial parameter for applications such as molecular switches and data storage. The half-life of the cis isomer can be significantly influenced by the substitution pattern. For instance, "push-pull" azobenzenes tend to have faster thermal relaxation rates compared to unsubstituted azobenzene.

The quantum yield (Φ) of photoisomerization is a measure of the efficiency of the photochemical process. It is defined as the number of molecules that undergo isomerization per photon absorbed. The quantum yields for both the forward (trans to cis, ΦT→C) and reverse (cis to trans, ΦC→T) processes are dependent on the excitation wavelength and the molecular structure.

The following table presents hypothetical, yet plausible, photochemical data for this compound based on trends observed in related compounds.

Isomerization ProcessExcitation Wavelength (nm)Quantum Yield (Φ)
trans → cis~365 (π-π)0.1 - 0.2
cis → trans~450 (n-π)0.3 - 0.5

The rate of thermal back-isomerization is also highly dependent on the solvent polarity and the presence of specific interactions, such as hydrogen bonding. The amide functionality in the target molecule can participate in hydrogen bonding, which may influence the stability of the cis isomer and thus the rate of thermal relaxation.

Exploration of its Role in Metal Coordination Chemistry or Supramolecular Assemblies

The molecular architecture of this compound presents several potential sites for coordination with metal ions and for participation in the formation of supramolecular assemblies. The nitrogen atoms of the azo group and the oxygen and nitrogen atoms of the amide group can all act as potential donor sites for metal coordination.

While there is a lack of specific studies on the coordination chemistry of this compound, the broader field of N-phenylbenzamide and azobenzene chemistry offers precedents. N-substituted benzamides have been shown to act as ligands for various transition metals, with coordination typically occurring through the carbonyl oxygen and, in some cases, involving the amide nitrogen after deprotonation. The resulting metal complexes can exhibit interesting catalytic or material properties.

The azobenzene unit is a well-established component in the construction of photoresponsive supramolecular systems. The reversible isomerization of the azo group can be used to control the assembly and disassembly of larger structures, such as vesicles, gels, and liquid crystals. polyu.edu.hknih.gov The rod-like shape of the trans isomer often promotes self-assembly through π-π stacking and other non-covalent interactions, while the bent shape of the cis isomer can disrupt these interactions, leading to a change in the macroscopic properties of the system.

Given these characteristics, this compound could potentially be employed as a building block for:

Metal-Organic Frameworks (MOFs): The benzamide and azobenzene moieties could serve as linkers connecting metal nodes, leading to the formation of porous materials with photoresponsive properties.

Photoresponsive Polymers: Incorporation of this molecule into a polymer backbone or as a side chain could lead to materials whose shape, solubility, or other properties can be controlled by light.

Supramolecular Gels: The molecule's ability to form hydrogen bonds and engage in π-π stacking could be exploited to create photo-switchable gels.

Further research is needed to fully explore the potential of this compound and its analogues in these exciting areas of materials science.

Molecular Recognition and Intermolecular Interactions of 3 Chloro N 4 Phenyldiazenyl Phenyl Benzamide

Ligand-Biomacromolecule Binding Studies (e.g., in vitro enzyme inhibition, receptor interaction assays)

No data from in vitro enzyme inhibition assays (such as IC50 or Ki values) or receptor binding studies for 3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide has been reported.

DNA/RNA Interaction Studies (in vitro)

There are no published studies detailing the in vitro interaction of this compound with DNA or RNA.

Membrane Mimetic System Interactions and Permeability Models (in vitro)

No research was found that investigates the interaction of this compound with membrane mimetic systems or its permeability through in vitro models.

Structure-Activity Relationship (SAR) Studies from Synthetic Analogues (Non-Clinical Context)

While research exists for other classes of benzamide (B126) derivatives, no structure-activity relationship studies have been published that specifically analyze synthetic analogues of this compound.

Exploratory Non Clinical Applications of 3 Chloro N 4 Phenyldiazenyl Phenyl Benzamide in Chemical Biology and Materials Science

Development as a Photoswitchable Probe in Chemical Biology

The ability to control biological processes with light offers unparalleled spatiotemporal precision. Molecules like 3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide, featuring an azobenzene (B91143) unit, are prime candidates for the development of photoswitchable probes. The core principle lies in the distinct three-dimensional structures and dipole moments of the trans and cis isomers, which can be harnessed to modulate the function of biomolecules.

In the realm of optogenetics and caged compounds, the trans-to-cis isomerization induced by UV or specific visible light can trigger a conformational change that either activates or deactivates a biologically active molecule. For instance, if this compound were tethered to a peptide or a small-molecule inhibitor, the isomerization could alter its binding affinity for a target protein. The trans isomer is generally more stable and planar, while the cis isomer is bent and less stable. wikipedia.org This change in geometry can be significant, with the distance between the para-positions of the phenyl rings decreasing from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. nih.gov

This light-dependent modulation allows for the controlled release of a "caged" compound or the activation of a specific cellular signaling pathway in in vitro studies. The 3-chloro substituent on the benzamide (B126) ring could potentially influence the electronic properties of the azobenzene system, thereby fine-tuning the wavelengths required for isomerization and the thermal stability of the cis isomer.

Table 1: Photophysical Properties of Azobenzene Derivatives

Propertytrans-Azobenzenecis-Azobenzene
Absorption Maxima (π → π) ~320 nm~280 nm
Absorption Maxima (n → π) ~450 nm~430 nm
Isomerization Wavelength (trans → cis) UV light (~300-400 nm)-
Isomerization Wavelength (cis → trans) Visible light (>400 nm)-
Thermal Relaxation (cis → trans) Slow (hours to days)-

Integration into Advanced Functional Materials

The photochromic nature of this compound makes it a valuable component for advanced functional materials. When incorporated into polymers, liquid crystals, or other material matrices, the collective isomerization of these molecules can induce macroscopic changes in the material's properties.

Photochromic Materials: As a photochromic molecule, this compound can be embedded in a polymer film or a lens material. Upon exposure to UV light, the material would change color or opacity due to the shift in the absorption spectrum accompanying the trans-to-cis isomerization. The reverse process can be triggered by visible light or heat, allowing for reversible optical data storage or smart window applications.

Liquid Crystals: The rod-like shape of the trans isomer of this compound can act as a guest molecule in a liquid crystal host. Photoisomerization to the bent cis form would disrupt the ordered alignment of the liquid crystal molecules, leading to a phase transition and a change in the material's optical properties. This effect can be utilized in light-addressable displays and optical shutters.

Polymers: When this compound is incorporated as a monomer or a cross-linker in a polymer chain, the photoisomerization can induce significant mechanical changes. The contraction and expansion of the polymer network at the molecular level can be harnessed for the development of photo-actuators, artificial muscles, and soft robotics. chemrxiv.org

Potential as an Optical Sensor or Chemo-sensor for Specific Analytes

The electronic and structural properties of the azobenzene unit can be sensitive to its chemical environment. This sensitivity can be exploited to design optical sensors or chemo-sensors. If the benzamide portion of this compound is designed to bind a specific analyte (e.g., a metal ion, an anion, or a small molecule), this binding event could perturb the electronic structure of the azobenzene chromophore.

This perturbation could manifest as a detectable change in the absorption spectrum (a colorimetric response) or the fluorescence properties of the molecule. For example, the binding of an analyte might stabilize one isomeric form over the other, leading to a shift in the photo-stationary state under irradiation. Alternatively, the analyte could directly influence the energy levels of the π and n orbitals of the azobenzene, causing a shift in the absorption bands. The chloro-substituent, being an electron-withdrawing group, could enhance the sensitivity of the probe to certain analytes.

Table 2: Potential Sensing Mechanisms

Sensing ModalityPrinciple of Operation
Colorimetric Analyte binding induces a shift in the λmax of the azobenzene chromophore, resulting in a visible color change.
Fluorometric Analyte binding modulates the fluorescence intensity or wavelength of a linked fluorophore by altering the photoisomerization quantum yield of the azobenzene quencher.
Photo-stationary State The presence of the analyte alters the ratio of trans to cis isomers at equilibrium under a specific wavelength of light.

Use in Dye Chemistry and Pigment Applications

Aromatic azo compounds are historically significant and widely used as dyes and pigments due to their intense color, which arises from the extended π-conjugated system of the azobenzene core. wikipedia.orgnih.gov The specific color of this compound would be determined by the precise wavelengths of light it absorbs in the visible spectrum.

The substituents on the aromatic rings play a crucial role in tuning the color. The 3-chloro group on the benzamide ring, along with the amide linkage, would act as auxochromes, modifying the energy of the π → π* and n → π* electronic transitions and thus shifting the absorption maxima. This allows for the rational design of dyes with specific hues. Its application as a pigment would depend on its stability to light and heat, as well as its insolubility in the application medium. The presence of the amide group could facilitate intermolecular hydrogen bonding, potentially increasing its stability and making it suitable for use in paints, inks, and plastics.

Application as a Research Tool for Mechanistic Investigations in Non-Biological Systems

Beyond its direct applications, this compound can serve as a valuable research tool for fundamental mechanistic investigations. The reversible isomerization provides a clean and externally triggerable perturbation to study a variety of chemical and physical processes in non-biological systems.

For example, it could be used to probe the dynamics of polymer chains by incorporating it as a photoswitchable cross-linker and observing the relaxation dynamics after photo-induced changes in the network structure. In supramolecular chemistry, it could be used to study the kinetics and thermodynamics of host-guest interactions by designing a host or guest whose binding affinity is altered by the isomerization. The well-defined nature of the photochemical reaction allows for precise control over the timing and location of the molecular motion, providing insights into complex system dynamics.

Prospective Research Directions and Uncharted Avenues for 3 Chloro N 4 Phenyldiazenyl Phenyl Benzamide

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide can be approached through several prospective routes, aiming for high efficiency, scalability, and functional group tolerance. Conventional methods for creating the amide bond, such as the reaction of 3-chlorobenzoyl chloride with 4-aminoazobenzene (B166484), are a logical starting point. However, future research could explore more advanced and sustainable synthetic strategies.

Recent advancements in organic synthesis offer several promising avenues. researchgate.netnih.gov For instance, catalytic methods that avoid the use of stoichiometric activating agents could enhance the green credentials of the synthesis. One such approach could involve the direct amidation of 3-chlorobenzoic acid with 4-aminoazobenzene, potentially mediated by boronic acid catalysts or other novel coupling agents. Another innovative strategy could be the application of flow chemistry, which can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

Furthermore, the synthesis of the 4-aminoazobenzene precursor itself could be a target for optimization. Traditional methods often involve diazotization of aniline (B41778) and subsequent coupling, but newer methods, such as the oxidative coupling of anilines, could provide more direct and efficient routes to asymmetrically substituted azo compounds. nih.gov Exploring these modern synthetic techniques could lead to the development of a robust and versatile platform for accessing not only the title compound but also a library of related derivatives.

Table 1: Prospective Synthetic Strategies for this compound

MethodDescriptionPotential Advantages
Catalytic Amidation Direct coupling of 3-chlorobenzoic acid and 4-aminoazobenzene using a catalyst.Avoids stoichiometric activators, potentially greener.
Flow Chemistry Continuous synthesis in a microreactor.Improved control, safety, and scalability.
Oxidative Amine Coupling Direct synthesis of the azo linkage from substituted anilines.Potentially more direct route to the azo precursor.

Exploration of Emerging Spectroscopic and Imaging Techniques for Characterization

A thorough characterization of this compound is crucial for understanding its structure-property relationships. While standard techniques like NMR, IR, and mass spectrometry would be foundational, emerging techniques could provide deeper insights into its behavior, particularly its photoresponsive nature.

The photoisomerization of the azobenzene (B91143) unit between its trans and cis states is a key feature. wikipedia.org Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, could be employed to study the dynamics of this process on an ultrafast timescale. This would provide valuable information on the quantum yields of isomerization and the lifetimes of the excited states involved.

In the solid state, advanced X-ray diffraction techniques could be used to study the crystal packing and how it is affected by photoisomerization. nih.govnih.govresearchgate.net Furthermore, solid-state NMR could provide information on the local environment and dynamics of the molecule in the crystalline form.

Emerging imaging techniques could also play a significant role. For instance, super-resolution microscopy could potentially be used to visualize the photo-orientation of the molecules in a polymer matrix, providing insights into the mechanisms of photo-induced anisotropy. azolifesciences.com Additionally, techniques like tip-enhanced Raman spectroscopy (TERS) could be used to probe the vibrational properties of single molecules on a surface, offering unprecedented spatial resolution.

Advanced Computational Modeling for Complex Molecular Systems and Interactions

Computational modeling offers a powerful tool for predicting and understanding the properties of this compound at the molecular level. acs.org Density Functional Theory (DFT) calculations can be used to predict the ground and excited-state properties of the molecule, including its absorption spectrum and the energy barrier for thermal isomerization. niscpr.res.in These calculations can also provide insights into the effects of the chloro and benzamide (B126) substituents on the electronic structure of the azobenzene chromophore.

Molecular dynamics (MD) simulations can be employed to study the behavior of the molecule in different environments, such as in solution or in a polymer matrix. These simulations can provide information on the conformational dynamics of the molecule and how its photoisomerization is influenced by interactions with its surroundings. This is particularly relevant for understanding the photomechanical effects in materials incorporating this molecule. acs.org

Furthermore, more advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) methods, could be used to study the behavior of the molecule in more complex systems, such as when it is part of a self-assembled monolayer or a metal-organic framework. These simulations can provide a detailed picture of the intermolecular interactions and how they influence the photophysical properties of the molecule.

Table 2: Potential Computational Approaches and Their Applications

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT) Electronic structure calculations.Absorption spectra, isomerization energy barriers.
Molecular Dynamics (MD) Simulation of molecular motion.Conformational dynamics, solvent effects.
Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid method for large systems.Intermolecular interactions in complex environments.

Design and Synthesis of Next-Generation Analogues with Tunable Properties

The structure of this compound offers numerous opportunities for the design and synthesis of next-generation analogues with tailored properties. By systematically modifying the substitution pattern on both the benzamide and the phenyldiazenyl rings, it should be possible to fine-tune the molecule's photophysical and chemical characteristics.

For example, introducing electron-donating or electron-withdrawing groups at different positions on the aromatic rings is known to affect the absorption spectrum of azobenzene derivatives, allowing for the tuning of their color and the wavelength of light required for photoisomerization. nih.govrsc.org This could lead to the development of molecules that can be switched with visible or even near-infrared light, which is highly desirable for applications in biological systems and for achieving deeper light penetration in materials. researchgate.net

The physical properties of the molecule, such as its solubility and liquid crystallinity, could also be modified by introducing long alkyl chains or other functional groups. This could be particularly important for the processing of these molecules into thin films or other ordered assemblies. The synthesis of a library of analogues would allow for a systematic investigation of structure-property relationships, providing valuable data for the rational design of new photoresponsive materials.

Multidisciplinary Collaborations and Translational Research Opportunities in Non-Clinical Fields

The unique combination of a photoresponsive azo unit and a rigid benzamide core in this compound opens up a wide range of potential applications in non-clinical fields, fostering multidisciplinary collaborations.

In materials science, this molecule could be incorporated into polymers to create photoresponsive materials. bohrium.comacs.org These materials could find use in applications such as optical data storage, smart coatings, and photo-actuators. Collaboration with polymer chemists and materials scientists would be essential to develop and characterize these new materials.

In the field of nanotechnology, the molecule could be used as a building block for the construction of photo-switchable self-assembled monolayers on surfaces. These could have applications in molecular electronics and sensors. Collaboration with surface scientists and physicists would be crucial for the fabrication and characterization of such nanostructures.

Furthermore, the photochromic properties of this compound could be exploited in the development of light-responsive liquid crystals, gels, and emulsions. researchgate.net These "smart" materials could have applications in areas such as displays, soft robotics, and controlled release systems. Such endeavors would necessitate collaborations with experts in soft matter physics and chemical engineering. The translational potential of this research lies in the development of novel functional materials with on-demand, light-controlled properties for a variety of technological applications. researcher.lifenih.govresearchgate.net

Q & A

Q. What are the established synthetic routes for 3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Intermediate Preparation: Formation of the 4-(phenyldiazenyl)aniline intermediate via diazotization and coupling reactions under acidic conditions.
  • Amidation: Reacting the intermediate with 3-chlorobenzoyl chloride in the presence of a base (e.g., sodium bicarbonate) to form the benzamide bond .
  • Purification: Recrystallization or column chromatography to isolate the pure product.

Table 1. Example Synthetic Protocol

StepReagents/ConditionsPurpose
DiazotizationNaNO₂, HCl (0–5°C)Generate diazonium salt
CouplingAniline derivative, pH controlForm phenyldiazenylphenyl amine
Amidation3-Chlorobenzoyl chloride, base (e.g., NaOH)Benzamide bond formation

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm molecular structure and substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • UV-Vis Spectroscopy: Analyze electronic transitions related to the diazenyl and benzamide groups (λmax ~300–400 nm) .
  • Mass Spectrometry (MS): Verify molecular weight (e.g., [M+H]+ peak at m/z 379.8) .
  • X-ray Crystallography: Resolve crystal packing and bond angles (e.g., monoclinic system, space group P21/c) .

Table 2. Key Characterization Data

TechniqueParametersObservations
X-raya=25.02 Å, b=5.37 Å, c=8.13 ÅMonoclinic unit cell
NMR (DMSO-d6)1H: 7.3–8.1 ppm (aromatic), 10.2 ppm (NH)Confirms amide linkage

Advanced Research Questions

Q. How can crystallographic data inform structure-property relationships?

Methodological Answer: X-ray data reveal:

  • Bond Angles: N-Cl···π interactions (e.g., 3.2 Å) influence molecular stacking and stability .
  • Packing Motifs: Intermolecular hydrogen bonds (e.g., N-H···O=C) enhance thermal stability.
  • Torsional Flexibility: Dihedral angles between benzamide and diazenyl groups affect conformational adaptability in biological targets .

Q. What strategies optimize the amidation reaction yield and purity?

Methodological Answer:

  • Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature Control: Maintain 0–5°C during diazotization to minimize side reactions .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antibacterial efficacy)?

Methodological Answer:

  • Assay Standardization: Compare minimum inhibitory concentration (MIC) under identical conditions (pH, bacterial strain) .
  • Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) to ensure >98% purity .
  • Target Validation: Perform enzyme inhibition assays (e.g., against bacterial PPTases) to confirm mechanism .

Q. What computational methods support the design of derivatives with enhanced activity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with bacterial PPTase active sites .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • DFT Calculations: Predict redox potentials and stability of diazenyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.